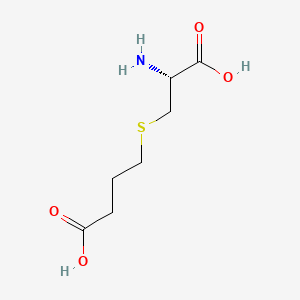
S-(3-Carboxypropyl)-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(3-Carboxypropyl)-L-cysteine: is a derivative of the amino acid cysteine, characterized by the presence of a carboxypropyl group attached to the sulfur atom of the cysteine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(3-Carboxypropyl)-L-cysteine typically involves the reaction of L-cysteine with 3-bromopropionic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of cysteine attacks the bromine atom of 3-bromopropionic acid, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound can be achieved through similar synthetic routes, often optimized for large-scale production. This may involve the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-(3-Carboxypropyl)-L-cysteine can undergo oxidation reactions, where the thiol group is converted to a sulfoxide or sulfone.
Reduction: The compound can also be reduced, typically involving the reduction of the carboxyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or acyl derivatives.
Scientific Research Applications
Chemistry: S-(3-Carboxypropyl)-L-cysteine is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is used to study the role of cysteine derivatives in cellular processes. It can also serve as a precursor for the synthesis of peptides and proteins with modified side chains.
Medicine: this compound has potential therapeutic applications, particularly in the development of drugs targeting oxidative stress and inflammation. Its ability to undergo various chemical reactions makes it a versatile tool in medicinal chemistry.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of S-(3-Carboxypropyl)-L-cysteine involves its interaction with cellular thiol groups and enzymes. The carboxypropyl group can modulate the reactivity of the cysteine moiety, affecting its ability to participate in redox reactions and enzyme catalysis. This modulation can influence various cellular pathways, including those involved in oxidative stress response and signal transduction.
Comparison with Similar Compounds
S-Methyl-L-cysteine: Similar in structure but with a methyl group instead of a carboxypropyl group.
S-Ethyl-L-cysteine: Contains an ethyl group attached to the sulfur atom.
S-Propyl-L-cysteine: Features a propyl group instead of a carboxypropyl group.
Uniqueness: S-(3-Carboxypropyl)-L-cysteine is unique due to the presence of the carboxypropyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific modifications of the cysteine side chain are required.
Properties
IUPAC Name |
4-[(2R)-2-amino-2-carboxyethyl]sulfanylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c8-5(7(11)12)4-13-3-1-2-6(9)10/h5H,1-4,8H2,(H,9,10)(H,11,12)/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFNRNDFHINZLV-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CSCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)CSC[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does CPC interact with CSE and what are the downstream effects on H2S synthesis?
A1: CPC acts as an inhibitor of CSE, a key enzyme involved in the production of H2S. Unlike the commonly used inhibitor propargylglycine (PPG), CPC's efficacy is not affected by the order of substrate addition. [] CPC inhibits both the γ-elimination reaction of cystathionine and H2S synthesis from cysteine. Specifically, it exhibits a Ki value of 180 ± 15 μm for H2S synthesis from cysteine. [] Structurally, the inhibition is attributed to the aminoacrylate intermediate formed from CPC, which binds to CSE. This interaction was elucidated through a 2.5 Å resolution crystal structure of human CSE complexed with the CPC-derived intermediate. [] By targeting CSE, CPC effectively reduces transsulfuration flux, diminishing the transfer of sulfur from methionine to glutathione (GSH) by 80-90% as observed in cell studies. [] Importantly, CPC demonstrates selectivity for CSE, sparing other enzymes directly or indirectly involved in H2S biogenesis. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

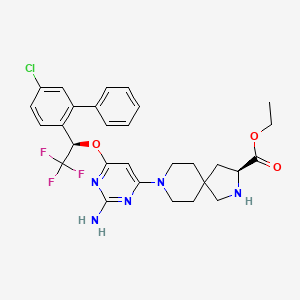
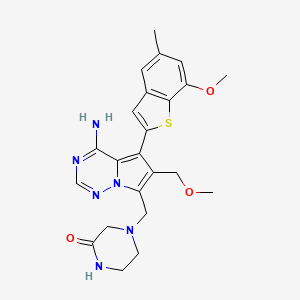
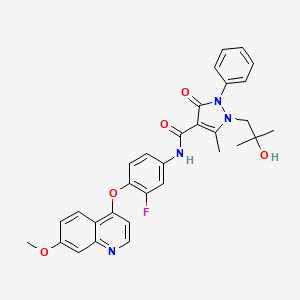

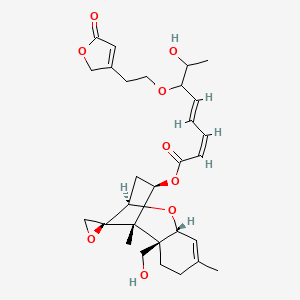
![N-[4-(3-Chlorophenyl)-5-(2-chlorobenzoyl)thiazole-2-yl]-2-[4-(ethylsulfonyl)phenyl]acetamide](/img/structure/B610558.png)
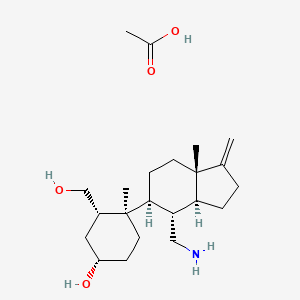
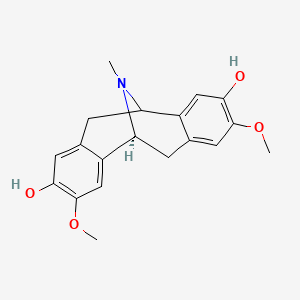
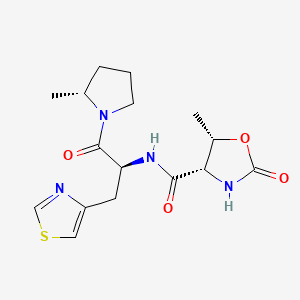
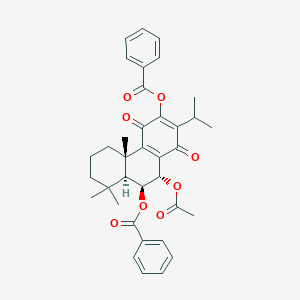
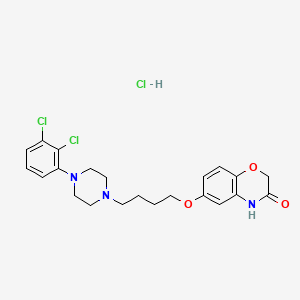

![[2-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone;methanesulfonic acid](/img/structure/B610572.png)
